2-(Tetrahydro-2H-pyran-4-yl)ethanol
Overview
Description
2-(Tetrahydro-2H-pyran-4-yl)ethanol, also known as THPE, is an important organic compound with a wide range of applications in scientific research and industrial processes. It is a colorless, non-toxic, and highly flammable liquid with a low boiling point. THPE is used in many organic synthesis processes, as well as in the production of various pharmaceuticals, fragrances, and flavors. In recent years, it has been used as a reagent in various biochemical and physiological studies due to its unique properties.
Scientific research applications
Catalyst for Protection and Deprotection of Alcohols
- Electrogenerated Acid as a Catalyst: The use of electrogenerated acid (EG acid) has been identified as an efficient catalyst for the protection of alcohols with 3,4-dihydro-2H-pyran, facilitating the clean performance of hydrolysis of the resulting tetrahydropyranyl ethers. This method also extends to the transesterification of glycerides, showcasing the chemical's versatility in synthetic organic chemistry (Torii, Inokuchi, Kondo, & Ito, 1985).
Synthesis of Bioactive Compounds
- Assembly of Polysubstituted Pyrazoles and Isoxazoles: A general approach for synthesizing 2-(pyrazol-4-yl)- and 2-(isoxazol-4-yl)ethanols has been developed. This process involves the Brønsted acid-initiated reaction of 3-acyl-4,5-dihydrofurans with hydrazines or hydroxylamine. The transformation of these compounds into bioactive derivatives, including pyrazole-substituted variants of antitumor alkaloids, underscores the compound's utility in the development of potential therapeutic agents (Chagarovskiy, Budynina, Ivanova, Rybakov, Trushkov, & Melnikov, 2016).
Multicomponent Reaction Catalyst
- Urea as an Organo-Catalyst: The compound has been applied in a highly efficient multicomponent one-pot synthesis process to create a diverse range of functionalized 2-amino-3-cyano-4H-pyrans and pyran-annulated heterocycles. This reaction, facilitated by urea as an eco-friendly catalyst, highlights the compound's role in facilitating environmentally benign synthetic routes (Brahmachari & Banerjee, 2014).
properties
IUPAC Name |
2-(oxan-4-yl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c8-4-1-7-2-5-9-6-3-7/h7-8H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZXZZACRGBBWTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20590791 | |
Record name | 2-(Oxan-4-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20590791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Tetrahydro-2H-pyran-4-yl)ethanol | |
CAS RN |
4677-18-3 | |
Record name | 2-(Oxan-4-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20590791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(oxan-4-yl)ethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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